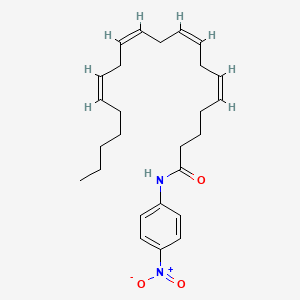

Arachidonoyl p-Nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Arachidonoyl p-Nitroaniline is a synthetic compound known for its role as a substrate in enzyme kinetic studies, particularly involving fatty acid amide hydrolase (FAAH). This compound is characterized by its long-chain unsaturated fatty acid structure, which makes it a valuable tool in biochemical research .

Wirkmechanismus

Target of Action

Arachidonoyl p-Nitroaniline primarily targets the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a key enzyme involved in the hydrolysis of endocannabinoids, which are bioactive lipids that regulate several neurobehavioral processes .

Mode of Action

This compound acts as a substrate for FAAH . The compound is hydrolyzed by FAAH, resulting in the release of p-nitroaniline and arachidonic acid . This interaction allows the compound to be used in enzyme kinetic studies to analyze the activity of FAAH .

Biochemical Pathways

The hydrolysis of this compound by FAAH is part of the endocannabinoid signaling pathway . Endocannabinoids like anandamide are hydrolyzed by FAAH into free arachidonic acid and ethanolamine, terminating their bioactivity . By acting as a substrate for FAAH, this compound can help elucidate the role of FAAH in this pathway .

Result of Action

The hydrolysis of this compound by FAAH results in the release of p-nitroaniline . This reaction can be measured using a spectrophotometer, providing a convenient method for assessing FAAH activity .

Biochemische Analyse

Biochemical Properties

Arachidonoyl p-Nitroaniline interacts with FAAH, an enzyme found in Dictyostelium discoideum . The compound serves as a substrate for the hydrolysis of p-nitroaniline by FAAH . This interaction is crucial for enzyme kinetic studies, such as determining the hydrolysis rate of this compound and analyzing the fatty acid amide hydrolase activity of recombinant His-FAAH purified from Dictyostelium .

Molecular Mechanism

This compound’s molecular mechanism of action is primarily through its interaction with FAAH. It serves as a substrate for the hydrolysis of p-nitroaniline by FAAH, which is a key step in certain biochemical reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the hydrolysis of p-nitroaniline by FAAH

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Arachidonoyl p-Nitroaniline is synthesized through a multi-step process involving the reaction of arachidonic acid with p-nitroaniline. The synthesis typically involves the following steps:

Activation of Arachidonic Acid: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Coupling Reaction: The activated arachidonic acid is then reacted with p-nitroaniline to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain product purity and consistency.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Arachidonoyl-p-Nitroanilin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: Katalysiert durch FAAH, was zur Freisetzung von p-Nitroanilin und Arachidonsäure führt.

Oxidation und Reduktion: Diese Reaktionen können die Nitrogruppe oder die ungesättigte Fettsäurekette modifizieren, obwohl sie in diesem Zusammenhang weniger häufig untersucht werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Umfasst typischerweise FAAH in einer gepufferten wässrigen Lösung bei physiologischem pH-Wert.

Oxidation: Kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂) durchgeführt werden.

Reduktion: Umfasst Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder katalytische Hydrierung.

Hauptprodukte:

Hydrolyse: Erzeugt p-Nitroanilin und Arachidonsäure.

Oxidation und Reduktion: Je nach den spezifischen Bedingungen können Produkte verschiedene oxidierte oder reduzierte Derivate der ursprünglichen Verbindung umfassen.

Wissenschaftliche Forschungsanwendungen

Arachidonoyl-p-Nitroanilin wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:

Chemie: Wird verwendet, um die Enzymkinetik zu untersuchen, insbesondere die Aktivität von FAAH.

Biologie: Hilft beim Verständnis der Stoffwechselwege, die Fettsäureamide betreffen.

Medizin: Wird untersucht auf seine potenzielle Rolle bei der Modulation von Endocannabinoid-Signalwegen, die an Schmerzen, Entzündungen und neurologischen Störungen beteiligt sind.

Industrie: Wird bei der Entwicklung von biochemischen Tests und diagnostischen Werkzeugen eingesetzt

5. Wirkmechanismus

Arachidonoyl-p-Nitroanilin übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit FAAH aus. Das Enzym katalysiert die Hydrolyse von Arachidonoyl-p-Nitroanilin, wobei p-Nitroanilin und Arachidonsäure freigesetzt werden. Diese Reaktion ist entscheidend für die Untersuchung der Bindung und katalytischen Spezifität von FAAH sowie für das Verständnis der umfassenderen Rolle von Fettsäureamiden in biologischen Systemen .

Ähnliche Verbindungen:

Decanoyl-p-Nitroanilin: Ein weiteres Nitroanilin-Fettsäureamid, das zur Messung der FAAH-Aktivität verwendet wird.

Oleoyl-p-Nitroanilin: Ähnlich in der Struktur, aber mit einer anderen Fettsäurekette, verwendet für vergleichende Studien in der Enzymkinetik.

Einzigartigkeit: Arachidonoyl-p-Nitroanilin ist aufgrund seiner langkettigen ungesättigten Fettsäurestruktur einzigartig, die natürliche Substrate von FAAH sehr ähnlich ist. Dies macht es besonders wertvoll für die Untersuchung der Aktivität und Spezifität des Enzyms in einem biologisch relevanten Kontext .

Vergleich Mit ähnlichen Verbindungen

Decanoyl p-Nitroaniline: Another nitroaniline fatty acid amide used to measure FAAH activity.

Oleoyl p-Nitroaniline: Similar in structure but with a different fatty acid chain, used for comparative studies in enzyme kinetics.

Uniqueness: Arachidonoyl p-Nitroaniline is unique due to its long-chain unsaturated fatty acid structure, which closely mimics natural substrates of FAAH. This makes it particularly valuable for studying the enzyme’s activity and specificity in a biologically relevant context .

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMVYDNBOIVHBO-DOFZRALJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-1,5-Methenocyclopent[d]azepine(9CI)](/img/new.no-structure.jpg)

![4,5,7,8-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B571158.png)

![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)

![(1-Benzhydrylazetidin-3-yl)oxy-[2-imino-6-methyl-4-(3-nitrophenyl)-5-propan-2-yloxycarbonyl-1,4-dihydropyridin-1-ium-3-ylidene]methanolate](/img/structure/B571165.png)

![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B571166.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)